

Vofopitant Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

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Vofopitant Dihydrochloride (also known as GR205171) is a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including pain, inflammation, and emesis.[1] [2] This guide provides a comparative analysis of Vofopitant's cross-reactivity with other receptors, supported by available experimental data, to offer an objective assessment of its selectivity profile.

High Affinity and Selectivity for the Human NK1 Receptor

Vofopitant exhibits sub-nanomolar affinity for the human NK1 receptor, with a reported pKi value of 10.6.[2] Its high affinity for the NK1 receptor has been consistently demonstrated in studies using human, rat, and ferret tissues.[2] This strong and specific binding to the NK1 receptor is the basis for its pharmacological activity.

Comparative Analysis of Cross-Reactivity

To assess the selectivity of Vofopitant, its binding affinity has been evaluated against a panel of other receptors, including other neurokinin receptor subtypes and various unrelated G protein-coupled receptors (GPCRs) and ion channels. The data consistently demonstrates a high degree of selectivity for the NK1 receptor.

Quantitative Comparison of Binding Affinities

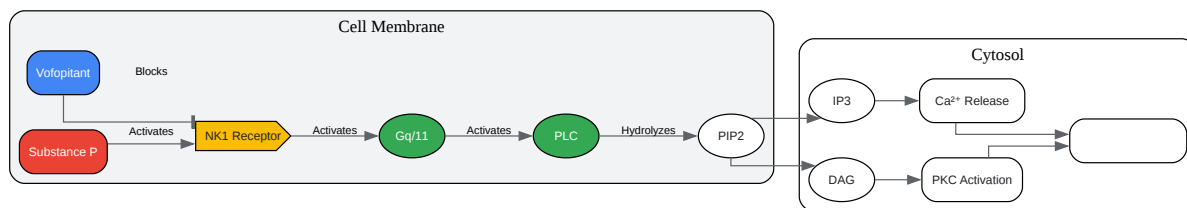
The following table summarizes the available quantitative data on the binding affinities of Vofopitant for the human NK1 receptor and a selection of other receptors.

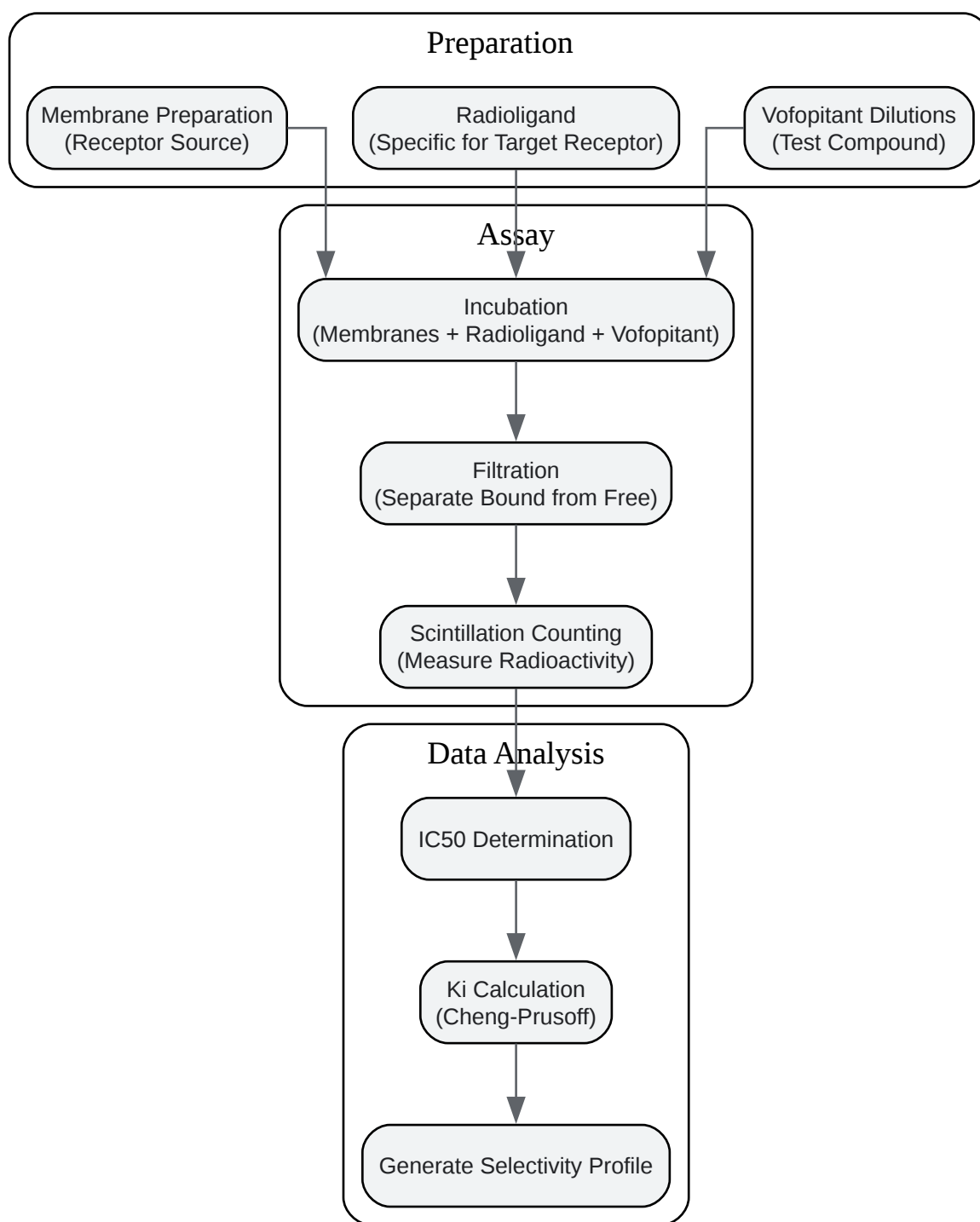
Receptor Target	Species	Assay Type	pKi / pIC50	Selectivity (fold difference vs. hNK1)	Reference
Neurokinin 1 (NK1)	Human	Radioligand Binding	10.6 (pKi)	-	[2]
Neurokinin 2 (NK2)	-	-	<5.0 (pIC50)	>400,000	[2]
Neurokinin 3 (NK3)	-	-	<5.0 (pIC50)	>400,000	[2]
5-HT1A	Rat	Radioligand Binding	6.3 (pKi)	~20,000	[2]
5-HT1D	Bovine	Radioligand Binding	6.6 (pKi)	~10,000	[2]
5-HT2A	Rat	Radioligand Binding	6.5 (pKi)	~12,600	[2]
Histamine H1	Rat	Radioligand Binding	6.5 (pKi)	~12,600	[2]
Histamine H2	Guinea-pig	Radioligand Binding	6.6 (pKi)	~10,000	[2]
Ca2+ Channel (unspecified)	Rat	Radioligand Binding	5.6 (pKi)	~100,000	[2]

As the data illustrates, Vofopitant's affinity for the human NK1 receptor is several orders of magnitude higher than for the other tested receptors, highlighting its remarkable selectivity.

Signaling Pathway of the NK1 Receptor

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.





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